3,3-difluorobicyclo[2.2.1]heptan-2-one
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Overview
Description
3,3-Difluorobicyclo[2.2.1]heptan-2-one is a bicyclic compound with the molecular formula C7H8F2O. It is characterized by the presence of two fluorine atoms attached to the bicyclo[2.2.1]heptane framework. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluorobicyclo[2.2.1]heptan-2-one typically involves the fluorination of bicyclo[2.2.1]heptan-2-one derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorobicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-Difluorobicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme-substrate interactions.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3,3-difluorobicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dichlorobicyclo[2.2.1]heptan-2-one
- 3,3-Dibromobicyclo[2.2.1]heptan-2-one
- 3,3-Diiodobicyclo[2.2.1]heptan-2-one
Uniqueness
3,3-Difluorobicyclo[2.2.1]heptan-2-one is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atoms enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound in various research applications.
Properties
CAS No. |
2648956-84-5 |
---|---|
Molecular Formula |
C7H8F2O |
Molecular Weight |
146.1 |
Purity |
95 |
Origin of Product |
United States |
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